4-(ethoxycarbonyl)spiro[2.2]pentane-1-carboxylic acid
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Overview
Description
4-(ethoxycarbonyl)spiro[22]pentane-1-carboxylic acid is a chemical compound with the molecular formula C9H12O4 It belongs to the class of spiro compounds, which are characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(ethoxycarbonyl)spiro[2.2]pentane-1-carboxylic acid typically involves the following steps:
Formation of the spiro[2.2]pentane core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the ethoxycarbonyl group: This step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
4-(ethoxycarbonyl)spiro[2.2]pentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxycarbonyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of new compounds with different functional groups replacing the ethoxycarbonyl group.
Scientific Research Applications
4-(ethoxycarbonyl)spiro[2.2]pentane-1-carboxylic acid has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Pharmaceuticals: The compound can be used in the development of new drugs due to its unique structure and potential biological activity.
Materials Science: It can be used in the design of new materials with specific properties, such as polymers or nanomaterials.
Biological Studies: The compound can be used as a probe or reagent in biochemical assays to study various biological processes.
Mechanism of Action
The mechanism of action of 4-(ethoxycarbonyl)spiro[2.2]pentane-1-carboxylic acid depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The spiro structure can provide unique binding properties, enhancing the compound’s efficacy and selectivity. In materials science, the compound’s structure can influence the physical properties of the resulting materials, such as their mechanical strength or thermal stability.
Comparison with Similar Compounds
Similar Compounds
Spiro[2.2]pentane-1-carboxylic acid: Lacks the ethoxycarbonyl group, which can affect its reactivity and applications.
4-(methoxycarbonyl)spiro[2.2]pentane-1-carboxylic acid: Similar structure but with a methoxy group instead of an ethoxy group, which can influence its chemical properties and reactivity.
Spiro[2.2]pentane-1,3-dicarboxylic acid:
Uniqueness
4-(ethoxycarbonyl)spiro[2.2]pentane-1-carboxylic acid is unique due to the presence of both the spiro structure and the ethoxycarbonyl group. This combination provides distinct chemical properties and reactivity, making it valuable for various applications in organic synthesis, pharmaceuticals, and materials science.
Properties
IUPAC Name |
2-ethoxycarbonylspiro[2.2]pentane-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O4/c1-2-13-8(12)6-4-9(6)3-5(9)7(10)11/h5-6H,2-4H2,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWORTXGVDSGDKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC12CC2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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